N-methyl-2-((5-(4-(2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
N-methyl-2-((5-(4-(2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that features a unique combination of functional groups, including a chromene moiety, a piperazine ring, and a thiadiazole ring
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-((5-(4-(2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the chromene moiety: This can be achieved through the cyclization of salicylaldehyde derivatives with appropriate reagents.
Synthesis of the piperazine ring: Piperazine can be introduced through nucleophilic substitution reactions.
Construction of the thiadiazole ring: This step often involves the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization.
Coupling of the chromene, piperazine, and thiadiazole units: This is typically done through condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-((5-(4-(2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chromene or thiadiazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides, while reduction of the chromene ring can produce dihydrochromene derivatives.
Mechanism of Action
The mechanism of action of N-methyl-2-((5-(4-(2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: Compounds with similar chromene moieties.
Piperazine derivatives: Compounds featuring the piperazine ring.
Thiadiazole derivatives: Compounds containing the thiadiazole ring.
Uniqueness
What sets N-methyl-2-((5-(4-(2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide apart is the combination of these three distinct functional groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
N-methyl-2-[[5-[4-(2-oxochromene-3-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S2/c1-20-15(25)11-29-19-22-21-18(30-19)24-8-6-23(7-9-24)16(26)13-10-12-4-2-3-5-14(12)28-17(13)27/h2-5,10H,6-9,11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYDXSSOSQTOBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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